N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzodioxole carboxamide core substituted with a tert-butyl sulfamoyl ethyl group.
Properties
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)16-22(18,19)7-6-15-13(17)10-4-5-11-12(8-10)21-9-20-11/h4-5,8,16H,6-7,9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIAVIJGWCSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylsulfamoyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used in various scientific research applications, including:
Pharmaceuticals: It is studied for its potential therapeutic properties and as a building block for drug development.
Materials Science: The compound is used in the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzodioxole carboxamide scaffold is a common structural motif in medicinal and flavor chemistry. Below is a detailed comparison with key analogs:
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
- Structure : The benzodioxole carboxamide is substituted with a heptan-4-yl group.
- Applications : Used as an umami flavor enhancer (FEMA GRAS status).
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure : Substituted with a 3,4-dimethoxyphenyl group.
- Synthesis : Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2) with 75% yield; melting point 175–177°C.
- Characterization : Confirmed by ¹H NMR (δ 6.8–7.4 ppm for aromatic protons) and IR (C=O stretch at 1675 cm⁻¹) .
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (57)
- Structure : Features a 2-chloro-4-nitrophenyl substituent.
- Physical Data : Melting point 227°C; elemental analysis: C 52.44%, H 2.83%, N 8.74%.
- Stability: Higher melting point and lower solubility compared to non-chlorinated analogs, suggesting enhanced crystallinity .
N-{2-[(3-Ethoxypropyl)sulfamoyl]ethyl}-1,3-benzodioxole-5-carboxamide
- Structure : Ethoxypropyl sulfamoyl group replaces the tert-butyl group.
- Properties : Molecular weight 358.41 g/mol; ChemSpider ID 5745481.
Structural and Functional Analysis
Substituent Effects on Metabolism
- Tert-butyl vs. Ethoxypropyl Sulfamoyl : The tert-butyl group may enhance metabolic stability due to steric hindrance, whereas the ethoxypropyl group could increase hydrophilicity and susceptibility to oxidative metabolism .
- Heptan-4-yl vs. Aryl Substituents : Aliphatic chains (e.g., heptan-4-yl) favor rapid oxidative metabolism, while aryl groups (e.g., 3,4-dimethoxyphenyl) may slow degradation due to π-stacking interactions .
Biological Activity
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H20N2O4S
- Molecular Weight : 320.40 g/mol
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Properties :
- Cytotoxicity : Studies have demonstrated that derivatives of benzo[d][1,3]dioxole compounds possess potent cytotoxic effects against various cancer cell lines. For instance, some derivatives exhibited IC50 values below 10 nM against murine and human leukemia cells .
- In Vivo Efficacy : In studies involving murine models, certain derivatives were shown to be curative against subcutaneous tumors at doses as low as 3.9 mg/kg .
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Antimicrobial Activity :
- Preliminary findings suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on this compound is limited.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
